molecular formula C11H20O4 B158218 Diethyl isobutylmalonate CAS No. 10203-58-4

Diethyl isobutylmalonate

Cat. No.: B158218
CAS No.: 10203-58-4
M. Wt: 216.27 g/mol
InChI Key: OFRFGNSZCYDFOH-UHFFFAOYSA-N
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Description

Diethyl isobutylmalonate, with the chemical formula C₁₁H₂₀O₄, is an organic compound known for its applications in organic synthesis. It is a colorless liquid characterized by its ester functional group. This compound is also referred to as isobutylmalonic acid diethyl ester .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl isobutylmalonate can be synthesized through a multi-step process. The preparation method involves the following steps:

Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale. The process involves the preparation of sodium ethoxide solution, primary and secondary reactions, and desolventizing to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Diethyl isobutylmalonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Alkylation: Strong bases such as sodium ethoxide are used for deprotonation, followed by nucleophilic substitution with alkyl halides.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis.

    Decarboxylation: Heating is required for decarboxylation reactions.

Major Products:

Scientific Research Applications

Diethyl isobutylmalonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a precursor in the synthesis of biologically active molecules.

    Medicine: The compound is used in the synthesis of pharmaceuticals, including sedatives and anticonvulsants.

    Industry: It is utilized in the production of dyes, fragrances, and pesticides

Mechanism of Action

The mechanism of action of diethyl isobutylmalonate involves its role as an intermediate in various chemical reactions. The compound’s ester functional group allows it to undergo nucleophilic substitution and decarboxylation reactions. These reactions are facilitated by the presence of strong bases and heating conditions .

Comparison with Similar Compounds

Uniqueness: Diethyl isobutylmalonate is unique due to its isobutyl group, which imparts distinct chemical properties and reactivity compared to other malonates. This uniqueness makes it valuable in specific synthetic applications where the isobutyl group is required .

Properties

IUPAC Name

diethyl 2-(2-methylpropyl)propanedioate
Source PubChem
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InChI

InChI=1S/C11H20O4/c1-5-14-10(12)9(7-8(3)4)11(13)15-6-2/h8-9H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFRFGNSZCYDFOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(C)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7064998
Record name Diethyl isobutylmalonate
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Molecular Weight

216.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10203-58-4
Record name Propanedioic acid, 2-(2-methylpropyl)-, 1,3-diethyl ester
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Record name Diethyl isobutylmalonate
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Record name DIETHYL ISOBUTYLMALONATE
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Synthesis routes and methods I

Procedure details

To a solution of NaOEt prepared by dissolving 5.75 g (0.25 mol) of Na in 150 mL of absolute EtOH was added 39 mL (0.250 mol) of diethyl malonate with cooling in a water bath under N2. To the resulting solution was added 24 mL (0.250 mol) of isobutyl bromide. The mixture was refluxed under N2 for 14 hours. The ethanol was evaporated under reduced pressure and the residue was partitioned between CHCl3 and water. The aqueous Na2SO4 and evaporated. The residue was distilled under reduced pressure to give 47.2 g (0.219 mol, 88% of diethyl isobutylmalonate as a colorless liquid. Characteristic analytical data are as follows: bp 127°-135° C. (25 mm Hg); 1H NMR (300 MHz, CDCL3) δ4.20 (q, J=7 Hz, 4H), 3,41 (t, J=8 Hz, 1H), 1.80 (t, J=7 Hz, 2 H), 1.57 (m, 1H), 1.27 (t, J=8 Hz, 6H), 0.92 (d, J=7 Hz, 6H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Na
Quantity
5.75 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
39 mL
Type
reactant
Reaction Step Three
Quantity
24 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A solution of 23 g of sodium in 1500 ml of anhydrous alcohol was treated, with stirring, with 160.16 g of malonic acid diethyl ester. After stirring for 30 minutes, 184.03 g of isobutyl iodide were added dropwise to the solution. The mixture was then stirred for and additional further 15 hours at 20° and subsequently evaporated under reduced pressure. The residue was stirred with diethyl ether, filtered off from the solid material and evaporated under reduced pressure. The brown oil remaining as the residue was fractionated twice in a high vacuum. There was obtained 45.8 g of a main fraction of isobutylmalonic acid diethyl ester, boiling point 64°/0.6 mm Hg.
Quantity
23 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
160.16 g
Type
reactant
Reaction Step Two
Quantity
184.03 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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